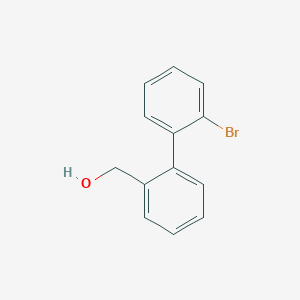
2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid is a branched-chain amino acid derivative It is structurally characterized by the presence of an amino group at the second carbon, an ethoxycarbonyl group, and a methyl group at the third carbon of the pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid typically involves the protection of the amino group followed by the introduction of the ethoxycarbonyl group. One common method includes the use of ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxycarbonyl group can influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors involved in various biological processes.
Comparaison Avec Des Composés Similaires
2-Amino-3-methylpentanoic acid (Isoleucine): A branched-chain amino acid with similar structural features but lacking the ethoxycarbonyl group.
2-Amino-3-methylbutanoic acid (Valine): Another branched-chain amino acid with a shorter carbon chain.
Uniqueness: 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other branched-chain amino acids. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-amino-2-ethoxycarbonyl-3-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-6(3)9(10,7(11)12)8(13)14-5-2/h6H,4-5,10H2,1-3H3,(H,11,12) |
Clé InChI |
NTIATEZRXUZUDB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)

